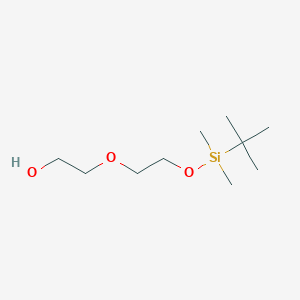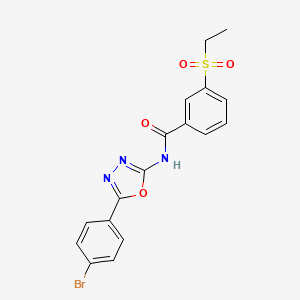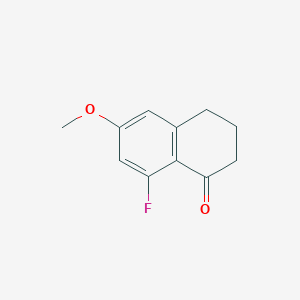![molecular formula C13H16N2O B2840429 N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 1090529-96-6](/img/structure/B2840429.png)
N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide is a chemical compound that has garnered interest in various fields of research and industry. This compound is characterized by its unique structure, which includes a pyridine ring attached to a cyclohexene ring via a carboxamide linkage. The molecular formula of this compound is C13H16N2O, and it has a molecular weight of 216.284 g/mol.
Wirkmechanismus
Target of Action
Related compounds such as n-(pyridin-4-yl)pyridin-4-amine and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate .
Mode of Action
It’s worth noting that related compounds have been found to form a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . This suggests that N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide may also interact with its targets through hydrogen bonding.
Biochemical Pathways
Related compounds have been shown to undergo unusual rearrangements, leading to the formation of bicyclic lactone derivatives . This suggests that this compound may also affect similar biochemical pathways.
Result of Action
Related compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have antimicrobial properties.
Action Environment
It’s worth noting that related compounds have been shown to have good solubility in most common organic solvents , suggesting that the solubility of this compound may also be influenced by the solvent environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide can be achieved through various synthetic routes. One common method involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . Bromination and epoxidation reactions of these derivatives have also been explored, leading to the formation of substituted bicyclic lactone compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions, such as those involving NaBH4, yield hydroxymethyl derivatives.
Substitution: Substitution reactions, particularly bromination and epoxidation, lead to the formation of substituted bicyclic lactone compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.
Substitution: Bromination and epoxidation reactions are typically carried out using bromine (Br2) and peracids, respectively.
Major Products Formed
The major products formed from these reactions include hydroxymethyl derivatives and substituted bicyclic lactone compounds .
Wissenschaftliche Forschungsanwendungen
N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used in the synthesis of various organic molecules and as a precursor for more complex structures.
Biology: It serves as a potential inhibitor for enzymes such as glycosidases, which are involved in numerous biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine structure but differs in its overall molecular configuration.
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but have different substitution patterns and functional groups.
Uniqueness
N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide is unique due to its specific combination of a pyridine ring and a cyclohexene ring linked by a carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-2,6-9,12H,3-5,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWXACGOQBEYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide](/img/structure/B2840346.png)
![N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2840347.png)



![(1S,6S)-3-Azabicyclo[4.2.0]octane](/img/structure/B2840353.png)
![3-(3-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2840354.png)

![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)indolizine](/img/structure/B2840356.png)


![3-Methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2840366.png)
![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2840367.png)

